1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone
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Overview
Description
1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone is an organic compound with the molecular formula C9H7F3O2 and a molecular weight of 204.15 g/mol . This compound is characterized by the presence of a trifluoromethyl group and a hydroxy group attached to a phenyl ring, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
The synthesis of 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone typically involves the reaction of 4-hydroxyacetophenone with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone can be compared with other similar compounds, such as:
1-(2-Hydroxy-4-trifluoromethyl-phenyl)ethanone: This compound has the hydroxy and trifluoromethyl groups in different positions on the phenyl ring, which can affect its reactivity and biological activity.
1-(4-Hydroxy-3-(trifluoromethyl)phenyl)ethanone: The position of the trifluoromethyl group is different, leading to variations in chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-[4-hydroxy-2-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-5(13)7-3-2-6(14)4-8(7)9(10,11)12/h2-4,14H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBDTFVRRWGDQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379386 |
Source
|
Record name | 1-[4-Hydroxy-2-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220227-53-2 |
Source
|
Record name | 1-[4-Hydroxy-2-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Hydroxy-2'-(trifluoromethyl)acetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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